
4,7-Dihydro-1,4-thiazepine-3,6-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dihydro-1,4-thiazepine-3,6-dicarboxylic acid is a heterocyclic compound containing a seven-membered ring with nitrogen and sulfur atoms at positions 1 and 4, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Ugi four-component condensation, which involves the reaction of carboxylic acids, carbonyl compounds, amines, and isocyanides . This method allows for the formation of the thiazepine ring in a single step, making it a convenient and efficient synthetic route.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dihydro-1,4-thiazepine-3,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various functionalized thiazepine derivatives.
Aplicaciones Científicas De Investigación
4,7-Dihydro-1,4-thiazepine-3,6-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit beta-lactamase enzymes by forming a stable complex with the enzyme, thereby preventing the hydrolysis of beta-lactam antibiotics . This interaction is crucial for its potential use as a beta-lactamase inhibitor in combination with antibiotics.
Comparación Con Compuestos Similares
Similar Compounds
- 7-(1-Methyltriazol-4-yl)-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid
- 6,7-Dihydro-5H-cyclopenta[d]imidazo[2,1-b][1,3]thiazol-2-yl]-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid
Uniqueness
4,7-Dihydro-1,4-thiazepine-3,6-dicarboxylic acid is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to form stable complexes with enzymes and its potential as a pharmacophore make it a valuable compound in scientific research and drug development.
Propiedades
Número CAS |
635322-82-6 |
|---|---|
Fórmula molecular |
C7H7NO4S |
Peso molecular |
201.20 g/mol |
Nombre IUPAC |
4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid |
InChI |
InChI=1S/C7H7NO4S/c9-6(10)4-1-8-5(7(11)12)3-13-2-4/h1,3,8H,2H2,(H,9,10)(H,11,12) |
Clave InChI |
PBNHUDNXEZYMMN-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CNC(=CS1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


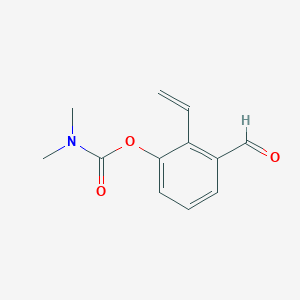
![3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12588792.png)
![Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]-](/img/structure/B12588796.png)
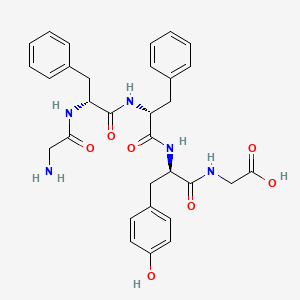
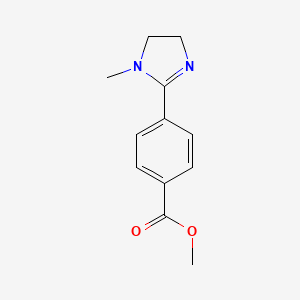
![2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B12588810.png)
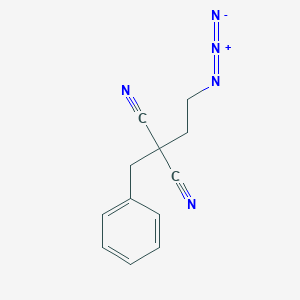

![5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12588846.png)
![{1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene](/img/structure/B12588850.png)
![2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12588851.png)

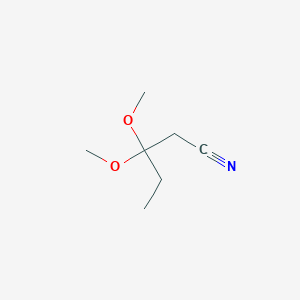
![N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12588878.png)
